Cas no 1864464-85-6 (2-(difluoromethoxy)-4-fluoro-N-methylaniline)

2-(Difluoromethoxy)-4-fluoro-N-methylaniline is a fluorinated aromatic amine derivative with potential applications in pharmaceutical and agrochemical synthesis. Its structure, featuring both difluoromethoxy and fluoro substituents, enhances metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. The N-methyl group further improves bioavailability by modulating solubility and permeability. This compound is particularly useful in the development of bioactive molecules, where selective fluorination is critical for optimizing binding affinity and pharmacokinetic properties. Its synthetic versatility allows for further functionalization, enabling tailored modifications for target-specific applications. High purity and well-characterized reactivity ensure consistent performance in complex organic transformations.
2-(difluoromethoxy)-4-fluoro-N-methylaniline structure
1864464-85-6 structure
Product Name:2-(difluoromethoxy)-4-fluoro-N-methylaniline
CAS No:1864464-85-6
MF:C8H8F3NO
MW:191.15043258667
CID:5973708
PubChem ID:129150775
Update Time:2025-08-05

2-(difluoromethoxy)-4-fluoro-N-methylaniline Chemical and Physical Properties

Names and Identifiers

    • 1864464-85-6
    • EN300-3093104
    • 2-(difluoromethoxy)-4-fluoro-N-methylaniline
    • SCHEMBL18878172
    • IBCJSGSKBMUNLE-UHFFFAOYSA-N
    • Inchi: 1S/C8H8F3NO/c1-12-6-3-2-5(9)4-7(6)13-8(10)11/h2-4,8,12H,1H3
    • InChI Key: IBCJSGSKBMUNLE-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C=1)OC(F)F)NC

Computed Properties

  • Exact Mass: 191.05579836g/mol
  • Monoisotopic Mass: 191.05579836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 21.3Ų

2-(difluoromethoxy)-4-fluoro-N-methylaniline Pricemore >>

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$371.0 2023-09-05
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Additional information on 2-(difluoromethoxy)-4-fluoro-N-methylaniline

2-(Difluoromethoxy)-4-fluoro-N-methylaniline: A Comprehensive Overview

2-(Difluoromethoxy)-4-fluoro-N-methylaniline, also known by its CAS number 1864464-85-6, is a versatile organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and material sciences. This compound is characterized by its unique structure, which includes a difluoromethoxy group attached to the benzene ring at position 2, a fluorine atom at position 4, and an N-methylamino group. These structural features contribute to its distinctive chemical properties and reactivity.

The synthesis of 2-(difluoromethoxy)-4-fluoro-N-methylaniline involves a series of carefully designed organic reactions, including nucleophilic substitutions, Friedel-Crafts acylations, and reductions. Recent advancements in catalytic methods have enabled the efficient production of this compound with high purity and yield. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality.

In the pharmaceutical industry, 2-(difluoromethoxy)-4-fluoro-N-methylaniline has shown promise as an intermediate in the synthesis of bioactive molecules. Its ability to undergo various functional group transformations makes it a valuable building block for drug discovery programs targeting diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory cascade.

The agrochemical sector has also benefited from the unique properties of 2-(difluoromethoxy)-4-fluoro-N-methylaniline. Its application as an intermediate in the development of herbicides and fungicides has been extensively studied. Recent research highlights its role in enhancing the selectivity and efficacy of agricultural chemicals, thereby reducing environmental impact while maintaining crop protection efficiency.

In addition to its practical applications, 2-(difluoromethoxy)-4-fluoro-N-methylaniline has been a subject of interest in academic research due to its intriguing electronic properties. Computational studies have revealed that the compound exhibits unique electronic transitions, making it a potential candidate for optoelectronic materials. Furthermore, its ability to form stable coordination complexes with transition metals has opened new avenues for catalytic applications in organic synthesis.

The environmental impact of 2-(difluoromethoxy)-4-fluoro-N-methylaniline has also been a focal point of recent investigations. Studies have shown that this compound undergoes rapid biodegradation under aerobic conditions, minimizing its persistence in natural ecosystems. However, further research is required to fully understand its ecological footprint and ensure sustainable practices in its production and use.

In conclusion, 2-(difluoromethoxy)-4-fluoro-N-methylaniline, with its CAS number 1864464-85-6, stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging applications across diverse industries. As scientific advancements continue to unfold, this compound is poised to play an even more significant role in shaping the future of chemistry and related disciplines.

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